Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Catalog No.
S1796049
CAS No.
85116-37-6
M.F
C20H34BCl
M. Wt
320.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1...

CAS Number

85116-37-6

Product Name

Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

IUPAC Name

chloro-[(2R,3S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(2S,3R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

Molecular Formula

C20H34BCl

Molecular Weight

320.7 g/mol

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12+,13?,14?,15?,16?,17-,18+

InChI Key

PSEHHVRCDVOTID-DDAPMLTFSA-N

SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

Synonyms

Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-borane;[1R-[1α,2β,3α(1R*,2S*,3R*,5R*),5α]]-Chlorobis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-borane; (-)-B-Chlorodiisopinocampheylborane; (-)-Chlorodiisopinocampheylborane; (-)-DIP-Cl;

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

Isomeric SMILES

B([C@@H]1CC2CC([C@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl

Potential Applications:

Given the presence of a boron atom and a chlorine atom, Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane could potentially find use in several areas of scientific research, including:

  • Organic synthesis: Boron-containing compounds are frequently used as Lewis acids, which can activate molecules and facilitate various chemical reactions. Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane might serve as a catalyst or reagent in organic synthesis due to the Lewis acidic nature of the boron atom .
  • Medicinal chemistry: Boron-containing compounds have been explored for their potential medicinal properties. Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane's unique structure could be of interest for researchers investigating new drug candidates .

Exact Mass

320.2442089 g/mol

Monoisotopic Mass

320.2442089 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-15

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